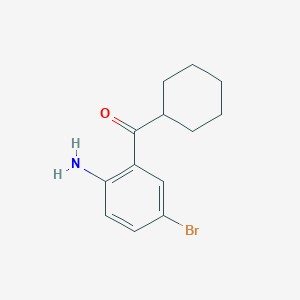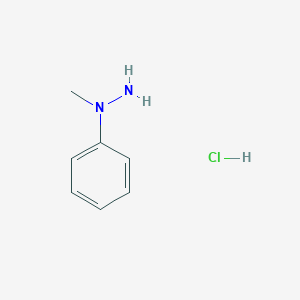
1-Methyl-1-phenylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group and another by a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
1-Methyl-1-phenylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reduced by sulfite to produce phenylhydrazine. This phenylhydrazine is subsequently methylated to yield 1-methyl-1-phenylhydrazine, which is then converted to its hydrochloride salt .
Análisis De Reacciones Químicas
1-Methyl-1-phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
1-Methyl-1-phenylhydrazine hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenylhydrazine hydrochloride involves its interaction with various molecular targets. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The compound’s effects are mediated through its ability to form stable intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
1-Methyl-1-phenylhydrazine hydrochloride can be compared with other similar compounds such as:
Phenylhydrazine: Lacks the methyl group, making it less sterically hindered.
N-Methyl-N-phenylhydrazine: Similar structure but different reactivity due to the absence of the hydrochloride salt.
α-Methyl-α-phenylhydrazine: Another name for 1-Methyl-1-phenylhydrazine, highlighting its structural similarity
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H11ClN2 |
|---|---|
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
1-methyl-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(8)7-5-3-2-4-6-7;/h2-6H,8H2,1H3;1H |
Clave InChI |
JNUNSWWOHJDVBJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
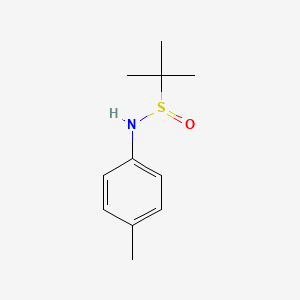
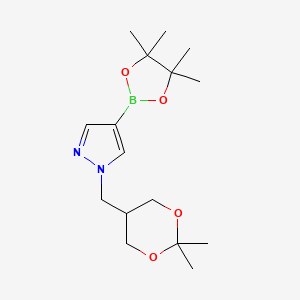
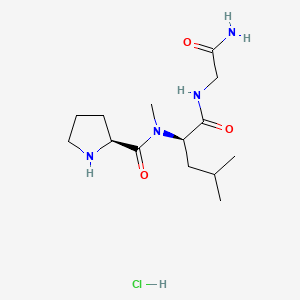
![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
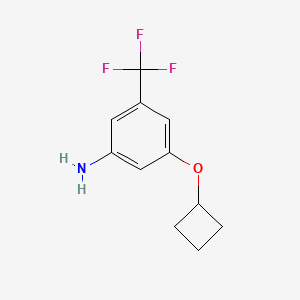
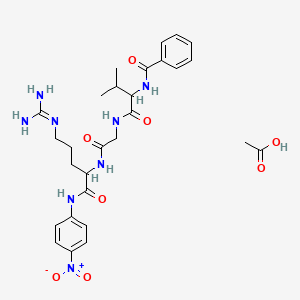

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
